
3-Bromopropanesulfonic acid sodium salt, >=97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropanesulfonic acid sodium salt, with a purity of ≥97%, is a chemical compound with the molecular formula C3H6BrO3SNa and a molecular weight of 225.04 g/mol . . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromopropanesulfonic acid sodium salt can be synthesized through the reaction of 3-bromopropanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-bromopropanesulfonic acid sodium salt involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The final product is usually obtained in the form of a white to light yellow crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopropanesulfonic acid sodium salt undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation and reduction reactions: The sulfonic acid group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products include 3-hydroxypropanesulfonic acid, 3-aminopropanesulfonic acid, and 3-mercaptopropanesulfonic acid.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromopropanesulfonic acid sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-bromopropanesulfonic acid sodium salt involves its ability to act as an alkylating agent. It can modify nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function . The sulfonic acid group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloropropanesulfonic acid sodium salt
- 3-Iodopropanesulfonic acid sodium salt
- 1-Bromopropanesulfonic acid sodium salt
Uniqueness
3-Bromopropanesulfonic acid sodium salt is unique due to its specific reactivity and solubility properties. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts . Additionally, its sulfonic acid group provides enhanced solubility in water and other polar solvents, making it versatile for various applications .
Propiedades
Fórmula molecular |
C3H7BrNaO3S |
|---|---|
Peso molecular |
226.05 g/mol |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7); |
Clave InChI |
ONPNLMMBTJZJRQ-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)CBr.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
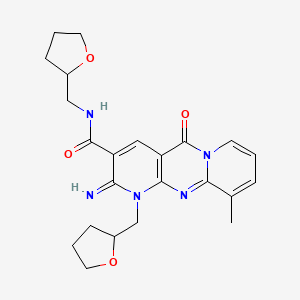

![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)
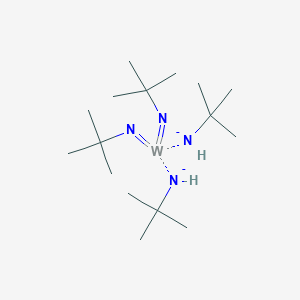
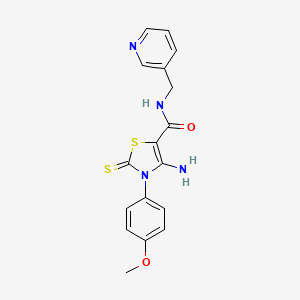
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
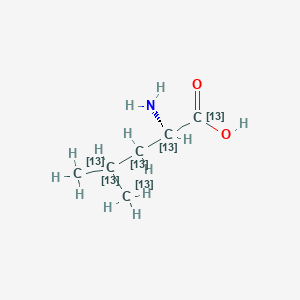
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
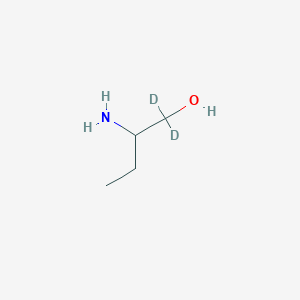


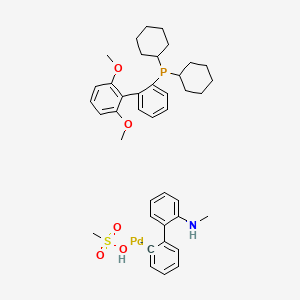
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
